

Application Notes and Protocols for RNA Circularization Using RtcB Ligase

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RtcB is an RNA ligase that catalyzes the joining of RNA molecules with a 3'-phosphate (3'-P) or a 2',3'-cyclic phosphate (2',3'>P) to a 5'-hydroxyl (5'-OH) terminus.[1] This ligation reaction is dependent on the presence of GTP and manganese ions (Mn²+).[2][3] Unlike conventional RNA ligases that typically join 3'-OH and 5'-P ends, RtcB's unique substrate specificity makes it a valuable tool for various RNA engineering applications, including the production of circular RNAs (circRNAs).[4]

CircRNAs exhibit enhanced stability against exonucleases compared to their linear counterparts, making them attractive candidates for therapeutic applications, such as RNA-based drugs and vaccines.[4][5] The use of RtcB provides a specific and efficient method for the in vitro and in vivo synthesis of these stable RNA molecules.

Mechanism of RtcB-Mediated Ligation

The ligation mechanism of RtcB involves a three-step nucleotidyl transfer pathway:

• Enzyme Guanylylation: RtcB reacts with GTP to form a covalent RtcB-(histidinyl)-GMP intermediate, with the release of pyrophosphate (PPi).[6][7]

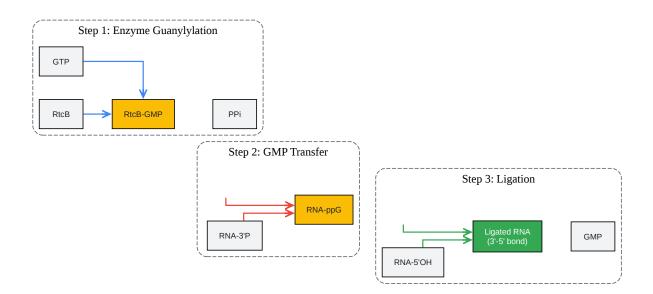


- GMP Transfer to RNA: The GMP moiety is transferred from the enzyme to the 3'-phosphate of the RNA substrate, forming a 3'-guanylylated RNA intermediate (RNA-ppG).[6][7]
- Phosphodiester Bond Formation: The 5'-OH of the same or another RNA molecule attacks the activated 3'-end, resulting in the formation of a canonical 3',5'-phosphodiester bond and the release of GMP.[6][7]

For substrates with a 2',3'-cyclic phosphate, RtcB first hydrolyzes the cyclic phosphate to a 3'-phosphate before proceeding with the ligation pathway.[8][9]

Signaling Pathway and Experimental Workflow

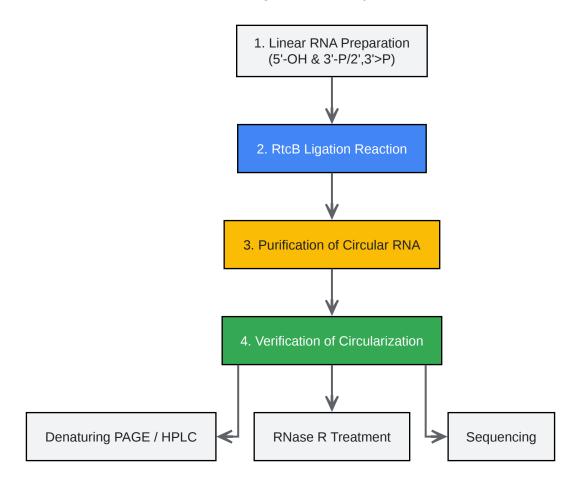
The following diagrams illustrate the RtcB ligation pathway and a typical experimental workflow for RNA circularization.



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RtcB Ligation Pathway



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Experimental Workflow for RNA Circularization

Quantitative Data Presentation

The efficiency of RtcB-mediated RNA circularization can be influenced by several factors including the nature of the RNA substrate, reaction conditions, and the presence of additives.



Parameter	Condition	Observed Ligation/Circulariza tion Efficiency	Reference
GTP Concentration	0.1 μΜ	Increased ligation with concentration	[6]
1 μΜ	~65% ligation of a 20- mer RNA	[6]	
6.25 μΜ	Complete ligation of a 20-mer RNA	[6]	-
Additives	up to 15% PEG 8000	Can improve ligation yields for difficult substrates	[2]
Substrate Ends	2',3'-cyclic phosphate and 5'-OH	Efficient ligation	[8][9]
3'-phosphate and 5'- OH	Efficient ligation	[8][9]	
2'-phosphate and 5'- OH	No ligation observed	[8]	
In Vivo System ("Tornado")	Expression in mammalian cells	50-fold higher circular RNA expression compared to tricRNA approach	[6]

Experimental Protocols Protocol 1: In Vitro RNA Circularization using RtcB Ligase

This protocol describes the general steps for circularizing a linear RNA molecule in vitro using RtcB ligase.

1. Preparation of Linear RNA Substrate



- Synthesize or obtain a linear RNA molecule with a 5'-hydroxyl (5'-OH) and a 3'-phosphate (3'-P) or 2',3'-cyclic phosphate (2',3'>P).
 - Note: For in vitro transcription, this typically requires subsequent enzymatic treatment to generate the required termini. For example, treatment with a phosphatase to remove the 5'-triphosphate and a kinase that can phosphorylate the 3'-end, or the use of specific ribozymes that generate the desired ends upon cleavage.
- 2. RtcB Ligation Reaction Setup
- Thaw all components on ice.
- Prepare 1 mM GTP by diluting the 10 mM stock in nuclease-free water.[1]
- Assemble the reaction on ice in the following order:

Component	Volume (for a 20 μL reaction)	Final Concentration
Nuclease-free water	to 20 μL	-
RtcB Reaction Buffer (10X)	2 μL	1X
GTP (1 mM)	2 μL	0.1 mM
MnCl ₂ (10 mM)	2 μL	1 mM
Linear RNA (1 μM)	2 μL	0.1 μM (100 nM)
RtcB Ligase (15 μM)	1 μL	0.75 μM (750 nM)

- Mix gently by pipetting up and down.
- Incubate the reaction at 37°C for 1 hour.[1][9] Longer incubation times (e.g., up to 2 hours)
 can be tested for difficult substrates.
- 3. Purification of Circular RNA
- Clean up the reaction to remove the enzyme and other reaction components using a spin column-based RNA purification kit or by performing a phenol:chloroform extraction followed



by ethanol precipitation.[1]

- For higher purity and to separate circular RNA from any remaining linear precursor, the product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).
- 4. Verification of Circularization
- Denaturing PAGE: Circular RNA molecules typically migrate faster than their linear counterparts of the same length on a denaturing polyacrylamide gel.
- RNase R Treatment: RNase R is a 3' to 5' exoribonuclease that degrades linear RNA but not circular or lariat structures. Treatment of the purified product with RNase R followed by analysis on a denaturing gel can confirm the presence of circular RNA.
- Sequencing: Reverse transcription followed by sequencing across the newly formed junction can confirm the ligation site.

Protocol 2: In Vivo RNA Circularization using the Tornado System

The "Tornado" (Twister-optimized RNA for durable overexpression) system allows for the efficient production of circular RNAs within mammalian cells.[6] This method relies on the expression of a linear RNA precursor flanked by self-cleaving ribozymes. The ribozyme cleavage generates the 5'-OH and 2',3'-cyclic phosphate ends necessary for ligation by the endogenous RtcB enzyme.[6]

- 1. Design of the Expression Vector
- Clone the RNA sequence of interest between two self-cleaving ribozymes (e.g., Twister ribozymes) in an appropriate expression vector.
- The vector should be designed to express the RNA transcript under the control of a suitable promoter (e.g., a Pol III promoter like U6).[6]
- Include sequences that form a helical stem to bring the 5' and 3' ends of the RNA into proximity to facilitate intramolecular ligation by RtcB.[6]



2. Transfection of Mammalian Cells

- Transfect the designed expression vector into the desired mammalian cell line using a standard transfection protocol.
- 3. RNA Extraction and Analysis
- After a suitable expression period (e.g., 24-48 hours), harvest the cells and extract total RNA.
- Analyze the extracted RNA for the presence of circular RNA using methods such as:
 - Northern Blotting: Use a probe specific to the RNA of interest to detect both linear and circular forms.
 - RT-PCR: Design divergent primers that will only amplify a product from the circular RNA template.
 - RNase R Treatment: Treat the extracted RNA with RNase R before RT-PCR to confirm the resistance of the circular product to degradation.

Troubleshooting



Issue	Possible Cause	Suggested Solution
Low or no ligation	Incorrect RNA termini	Ensure the linear RNA has 5'-OH and 3'-P or 2',3'>P ends.
Inactive enzyme	Use a fresh aliquot of RtcB ligase.	
Suboptimal reaction conditions	Optimize the concentrations of GTP, MnCl ₂ , and enzyme. Try adding PEG 8000.	
RNA secondary structure	Denature the RNA by heating to 65-70°C for 5 minutes and then placing it on ice before adding to the reaction mix.	
Presence of linear RNA after purification	Incomplete ligation	Increase incubation time or enzyme concentration.
Inefficient purification	Use denaturing PAGE for purification to better separate circular and linear forms.	

Conclusion

RtcB ligase is a powerful tool for the generation of circular RNA molecules. Its unique ability to ligate RNA with 3'-phosphate and 5'-hydroxyl termini provides a specific and efficient method for RNA circularization, with significant applications in the development of stable RNA therapeutics and other areas of RNA biotechnology. The protocols and data provided here offer a comprehensive guide for researchers to effectively utilize RtcB in their work.

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